2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide
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Description
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN7O2 and its molecular weight is 451.92. The purity is usually 95%.
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Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.
Chemical Structure
The molecular formula of the compound is C22H21ClN6O3, with a molecular weight of approximately 440.89 g/mol. The structure features a combination of oxadiazole and pyrazole moieties, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that compounds containing oxadiazole and pyrazole rings often exhibit significant antioxidant properties. For instance, derivatives of oxadiazole have been shown to possess DPPH radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions . The specific compound under study may also demonstrate similar antioxidant capabilities due to its structural components.
Anticancer Properties
Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives containing oxadiazole and pyrazole rings have shown promising results against various cancer cell lines. The presence of specific substituents (like halogens) can enhance cytotoxicity by affecting tubulin polymerization and apoptosis pathways . The compound may exhibit comparable activity, particularly against breast and lung cancer cell lines.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes. For instance, related compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The IC50 values for these activities often range from 12.8 to 99.2 µM, indicating moderate potency that could be enhanced by structural modifications.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the aromatic rings : The presence of electron-withdrawing groups (like chlorine) can enhance the reactivity and binding affinity of the compound.
- Positioning of functional groups : The placement of amino and acetamide groups significantly affects the pharmacodynamics and pharmacokinetics of the molecule.
Substituent | Effect on Activity |
---|---|
Chlorine (Cl) | Increases cytotoxicity |
Methyl group | Enhances solubility and bioavailability |
Acetamide group | Improves enzyme inhibition |
Case Studies
- Antioxidant Study : A related oxadiazole derivative demonstrated an antioxidant activity 1.5 times greater than ascorbic acid in DPPH assays, suggesting that modifications could yield even more potent antioxidants .
- Anticancer Evaluation : In a study evaluating various pyrazole derivatives, one compound showed an IC50 value of 1.61 µg/mL against cancer cells, highlighting the potential for similar activity in our compound due to structural similarities .
- Cholinesterase Inhibition : Compounds with similar structures were evaluated for AChE inhibition with promising results; thus, our target compound could be further investigated for its neuroprotective effects .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2/c1-3-13-5-4-6-16(11-13)26-17(31)12-30-19(24)18(21(25-2)28-30)22-27-20(29-32-22)14-7-9-15(23)10-8-14/h4-11H,3,12,24H2,1-2H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKGSKABOMNYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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